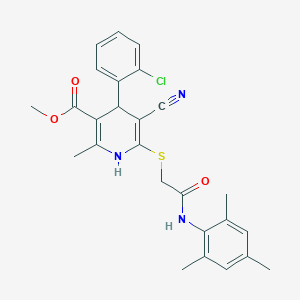
Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-(mesitylamino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-(mesitylamino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H26ClN3O3S and its molecular weight is 496.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-(mesitylamino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which have garnered interest due to their diverse biological activities, including anti-cancer, anti-inflammatory, and cardiovascular effects. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,4-dihydropyridine core with various substituents that influence its biological activity. The presence of the mesitylamino group and chlorophenyl moiety are particularly noteworthy for enhancing lipophilicity and biological interaction.
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of various DHP derivatives against multiple cancer cell lines. For instance, a series of DHPs were tested against MOLT-4 (leukemia), LS180 (colon cancer), and MCF-7 (breast cancer) cells. The compound demonstrated significant cytotoxic activity with an IC50 value comparable to other potent DHP derivatives.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MOLT-4 | 17.4 ± 2.0 |
| Other DHP Derivative | MCF-7 | 29.7 ± 4.7 |
| Other DHP Derivative | LS180 | 28.5 ± 3.5 |
These results indicate that the compound exhibits a strong inhibitory effect on cell proliferation, particularly against leukemia cells, suggesting its potential as an anti-cancer agent .
The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of DNA topoisomerase I, a common target for anticancer drugs. Structural modifications that enhance interaction with this enzyme could lead to improved efficacy . Additionally, there is evidence that some DHPs can potentiate the effects of established chemotherapeutics like doxorubicin, enhancing their overall cytotoxicity .
Structure-Activity Relationships (SAR)
The SAR studies highlight how variations in substituents on the DHP scaffold influence biological activity:
- Aryl Substituents : The introduction of different aryl groups can significantly alter lipophilicity and cellular uptake.
- Alkyl Chains : Modifications to alkyl chains can enhance or reduce cytotoxicity depending on their length and branching.
- Functional Groups : The presence of electron-withdrawing or donating groups can enhance binding affinity to biological targets.
For example, compounds with thiazole or thiazolidinone rings showed superior activity compared to those without these groups due to better membrane penetration .
Case Studies
Several case studies have been documented regarding the efficacy of similar DHP compounds in clinical settings:
- Combination Therapy : In vitro studies indicated that combining this DHP with doxorubicin resulted in a synergistic effect against breast cancer cells (T47D) .
- In Vivo Studies : Animal models demonstrated promising results when treated with this class of compounds, showing reduced tumor sizes and improved survival rates .
Propiedades
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3S/c1-14-10-15(2)24(16(3)11-14)30-21(31)13-34-25-19(12-28)23(18-8-6-7-9-20(18)27)22(17(4)29-25)26(32)33-5/h6-11,23,29H,13H2,1-5H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVNJKBCOYAKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














